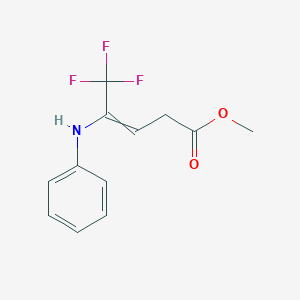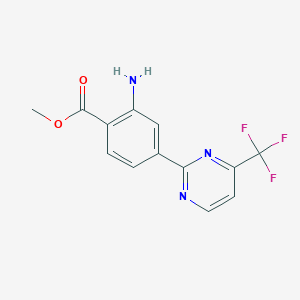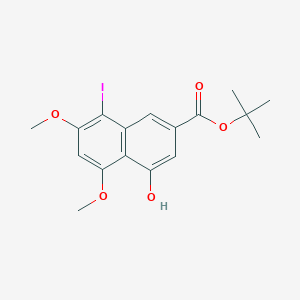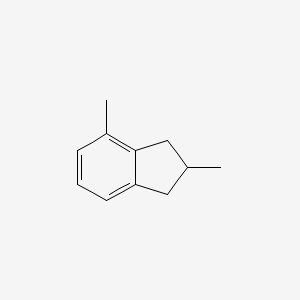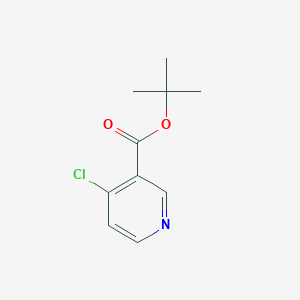![molecular formula C11H12ClNO2 B13941108 2-Chloro-7,7,8-trimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B13941108.png)
2-Chloro-7,7,8-trimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-7,8-dihydro-7,7,8-trimethyl-5H-pyrano[4,3-b]pyridin-5-one is a heterocyclic compound that belongs to the pyranopyridine family This compound is characterized by its unique structure, which includes a pyran ring fused to a pyridine ring, with chlorine and methyl substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7,8-dihydro-7,7,8-trimethyl-5H-pyrano[4,3-b]pyridin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-cyano-7,7-dimethyl-2-sulfanyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine with bromoacetic acid, followed by hydrolysis and cyclization . The reaction conditions often include the use of solvents such as acetone and catalysts like anhydrous potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .
化学反应分析
Types of Reactions
2-Chloro-7,8-dihydro-7,7,8-trimethyl-5H-pyrano[4,3-b]pyridin-5-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: Further cyclization can lead to more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or amines can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various azido or amino derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .
科学研究应用
2-Chloro-7,8-dihydro-7,7,8-trimethyl-5H-pyrano[4,3-b]pyridin-5-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-microbial properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a therapeutic agent.
作用机制
The mechanism of action of 2-Chloro-7,8-dihydro-7,7,8-trimethyl-5H-pyrano[4,3-b]pyridin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
7,10-Dihydro-8H-pyrano[3",4"5’,6’]pyrido[3’,2’4,5]thieno[3,2-d]pyrimidine: This compound shares a similar pyranopyridine structure but with additional thieno and pyrimidine rings.
Coumarin Derivatives: These compounds have a similar lactone structure and are known for their biological activities.
Uniqueness
2-Chloro-7,8-dihydro-7,7,8-trimethyl-5H-pyrano[4,3-b]pyridin-5-one is unique due to its specific substitution pattern and the presence of both chlorine and methyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
属性
分子式 |
C11H12ClNO2 |
|---|---|
分子量 |
225.67 g/mol |
IUPAC 名称 |
2-chloro-7,7,8-trimethyl-8H-pyrano[4,3-b]pyridin-5-one |
InChI |
InChI=1S/C11H12ClNO2/c1-6-9-7(4-5-8(12)13-9)10(14)15-11(6,2)3/h4-6H,1-3H3 |
InChI 键 |
QJEKIJDKLIZAAT-UHFFFAOYSA-N |
规范 SMILES |
CC1C2=C(C=CC(=N2)Cl)C(=O)OC1(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



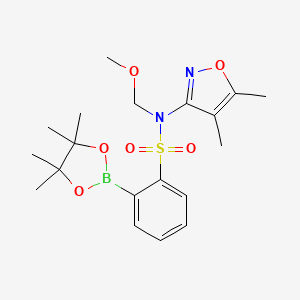
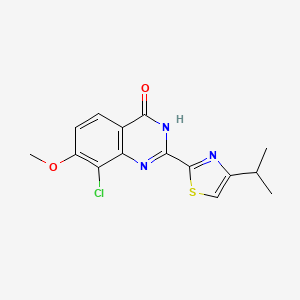
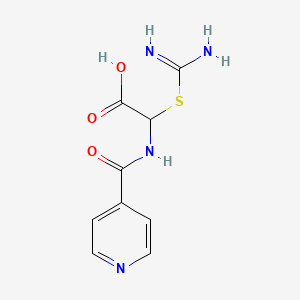
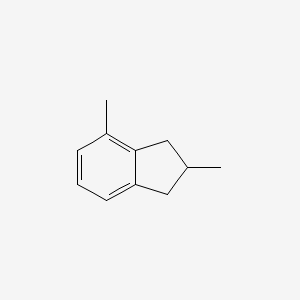
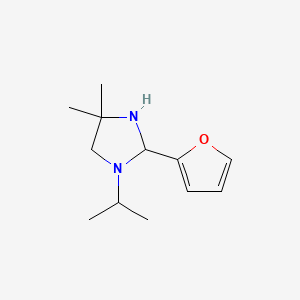
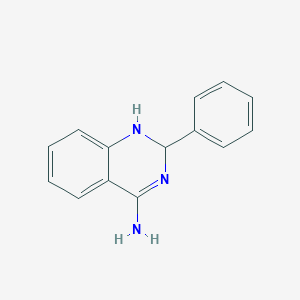
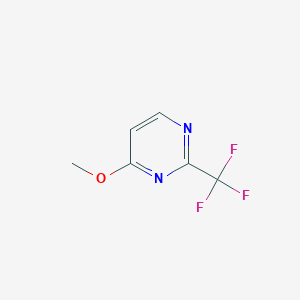
![tert-Butyl 3a,4,6,6a-tetrahydropyrrolo[3,4-d]imidazole-5(1H)-carboxylate](/img/structure/B13941080.png)
